molecular formula C9H15F3O3S B8324569 (1-methylcyclohexyl)methyl trifluoromethanesulfonate

(1-methylcyclohexyl)methyl trifluoromethanesulfonate

Cat. No.: B8324569
M. Wt: 260.28 g/mol
InChI Key: XSHQNYOGFPQFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylcyclohexyl)methyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H15F3O3S . This compound is typically a colorless liquid and is known for its high solubility in common organic solvents and its stability under normal conditions .

Preparation Methods

The synthesis of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves several chemical reactions. One common method is the reaction of trifluoromethanesulfonic acid with 1-methyl-cyclohexylmethanol under acidic conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure high yield and purity . Industrial production methods may involve electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation to obtain the desired ester .

Chemical Reactions Analysis

(1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, dichloromethane, and various catalysts . The major products formed depend on the specific reaction conditions and the reactants involved.

Scientific Research Applications

(1-methylcyclohexyl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can then undergo further transformations . This property is particularly useful in catalyzing reactions such as esterification and acylation .

Properties

Molecular Formula

C9H15F3O3S

Molecular Weight

260.28 g/mol

IUPAC Name

(1-methylcyclohexyl)methyl trifluoromethanesulfonate

InChI

InChI=1S/C9H15F3O3S/c1-8(5-3-2-4-6-8)7-15-16(13,14)9(10,11)12/h2-7H2,1H3

InChI Key

XSHQNYOGFPQFQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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